Spiro[2.4]hept-6-en-5-one Spiro[2.4]hept-6-en-5-one
Brand Name: Vulcanchem
CAS No.: 116137-40-7
VCID: VC8406669
InChI: InChI=1S/C7H8O/c8-6-1-2-7(5-6)3-4-7/h1-2H,3-5H2
SMILES: C1CC12CC(=O)C=C2
Molecular Formula: C7H8O
Molecular Weight: 108.14 g/mol

Spiro[2.4]hept-6-en-5-one

CAS No.: 116137-40-7

Cat. No.: VC8406669

Molecular Formula: C7H8O

Molecular Weight: 108.14 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.4]hept-6-en-5-one - 116137-40-7

Specification

CAS No. 116137-40-7
Molecular Formula C7H8O
Molecular Weight 108.14 g/mol
IUPAC Name spiro[2.4]hept-6-en-5-one
Standard InChI InChI=1S/C7H8O/c8-6-1-2-7(5-6)3-4-7/h1-2H,3-5H2
Standard InChI Key FSKHBFWZOMLCDM-UHFFFAOYSA-N
SMILES C1CC12CC(=O)C=C2
Canonical SMILES C1CC12CC(=O)C=C2

Introduction

Chemical Structure and Nomenclature

Molecular Framework

Spiro[2.4]hept-6-en-5-one belongs to the class of spiro compounds, where two rings share a single atom. The notation [2.4] indicates a cyclopropane (2-membered ring) fused to a 5-membered cyclopentenone ring (4 non-shared atoms in the larger ring). The IUPAC name specifies the ketone group at position 5 and the double bond at position 6 within the heptene backbone .

Key Structural Features:

  • Cyclopropane Ring: A highly strained 3-membered carbon ring contributing to the compound’s reactivity.

  • Cyclopentenone System: A 5-membered ring with a conjugated enone (α,β-unsaturated ketone) moiety, enabling electrophilic additions and cycloadditions.

  • Spiro Junction: The shared carbon atom bridges the two rings, imposing torsional strain and influencing stereoelectronic properties.

The SMILES notation O=C1C=CC2(C1)CC2 confirms the connectivity: the ketone (O=C1) is adjacent to a double bond (C=C) in the cyclopentenone, while the cyclopropane (C2(C1)CC2) shares the carbonyl-bearing carbon .

Synthesis and Reaction Mechanisms

Patent-Based Synthesis (WO1997042143A1)

The preparation of spiro[2.4]hept-6-en-5-one derivatives is detailed in the patent WO1997042143A1, which describes a base-induced cyclization of substituted cyclopentadienes .

Example Protocol:

  • Starting Material: 1,2,3,4-Tetramethyl-5-(2-chloroethyl)cyclopentadiene.

  • Reagents:

    • Solvent: Tetrahydrofuran (THF), selected for its strong Lewis basicity (pKa ≈ -2.0) .

    • Base: n-Butyllithium (1.6 M in hexane), added dropwise at -60°C to minimize side reactions.

  • Reaction Conditions:

    • Temperature: Gradual warming to room temperature over 40 hours.

    • Workup: Evaporation of THF, extraction with ethoxyethane, and aqueous phase separation.

  • Yield: 93% based on the chloroethylcyclopentadiene precursor .

Mechanism:

The base abstracts a β-hydrogen from the chloroethyl side chain, inducing elimination of HCl and forming a cyclopropane ring via intramolecular carbanion coupling. The steric bulk of tetramethyl substituents on the cyclopentadiene ring directs regioselectivity, favoring spiro over fused products .

Alternative Synthetic Routes

While the patent method is optimized for scalability, academic studies suggest additional pathways:

  • Diels-Alder Cyclization: Reaction of cyclopropane-containing dienophiles with conjugated dienes.

  • Photochemical [2+2] Cycloaddition: UV-light-mediated coupling of alkenes to form the cyclopropane ring.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₈O
Molecular Weight108.14 g/mol
SMILESO=C1C=CC2(C1)CC2
Boiling PointNot reported
Melting PointNot reported

Stability: The cyclopropane ring’s strain renders the compound prone to ring-opening reactions under acidic or thermal conditions. The enone system is susceptible to nucleophilic attack at the β-carbon .

Applications and Functional Utility

Industrial and Pharmaceutical Relevance

The patent highlights spiro[2.4]hept-6-en-5-one as a precursor for:

  • Agrochemicals: Herbicides and insecticides leveraging its electrophilic enone for covalent binding to biological targets .

  • Pharmaceutical Intermediates: Functionalization via Michael addition or ketone reduction to yield bioactive molecules (e.g., antidepressants, antivirals).

  • Dyes and Polymers: Conjugation with aromatic amines to create chromophores or cross-linked polymers .

Research Applications

  • Catalysis: As a ligand in transition-metal complexes due to its rigid spiro framework.

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage applications.

Comparative Analysis with Related Spiro Compounds

CompoundStructureKey Differences
Spiro[2.4]hepta-4,6-dieneTwo double bondsHigher reactivity
6-Methyl-4,6-diazaspiro[2.4]heptan-5-oneNitrogen incorporationEnhanced basicity

Spiro[2.4]hept-6-en-5-one distinguishes itself through its ketone group, which enables diverse derivatization compared to hydrocarbon-only spiro analogs .

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky substituents on the cyclopentadiene precursor reduce reaction efficiency .

  • Sensitivity to Moisture: n-Butyllithium’s pyrophoric nature necessitates inert atmosphere handling.

Research Opportunities

  • Asymmetric Synthesis: Developing enantioselective routes for chiral spiro compounds.

  • Computational Modeling: DFT studies to predict regioselectivity in cyclopropane-forming reactions.

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